molecular formula C20H27ClN2O2 B4405966 1-Methyl-4-[2-(2-phenylmethoxyphenoxy)ethyl]piperazine;hydrochloride

1-Methyl-4-[2-(2-phenylmethoxyphenoxy)ethyl]piperazine;hydrochloride

Cat. No.: B4405966
M. Wt: 362.9 g/mol
InChI Key: ZBVXCENBXVTFQY-UHFFFAOYSA-N
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Description

1-Methyl-4-[2-(2-phenylmethoxyphenoxy)ethyl]piperazine;hydrochloride is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyloxyphenoxyethyl group and a methyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[2-(2-phenylmethoxyphenoxy)ethyl]piperazine;hydrochloride typically involves multiple steps, starting with the preparation of the benzyloxyphenol intermediate. This intermediate is then reacted with 2-chloroethylamine to form the benzyloxyphenoxyethylamine. The final step involves the reaction of this intermediate with 4-methylpiperazine under suitable conditions to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[2-(2-phenylmethoxyphenoxy)ethyl]piperazine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Formation of simpler piperazine derivatives.

    Substitution: Formation of various substituted piperazine compounds.

Scientific Research Applications

1-Methyl-4-[2-(2-phenylmethoxyphenoxy)ethyl]piperazine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[2-(2-phenylmethoxyphenoxy)ethyl]piperazine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxyphenoxyethyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-{2-[2-(benzyloxy)phenoxy]ethyl}-4-ethylpiperazine hydrochloride
  • 1-{2-[2-(benzyloxy)phenoxy]ethyl}-4-phenylpiperazine hydrochloride
  • 1-{2-[2-(benzyloxy)phenoxy]ethyl}-4-isopropylpiperazine hydrochloride

Uniqueness

1-Methyl-4-[2-(2-phenylmethoxyphenoxy)ethyl]piperazine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxyphenoxyethyl group enhances its hydrophobic interactions, while the methyl group on the piperazine ring provides steric hindrance, influencing its binding affinity and selectivity.

Properties

IUPAC Name

1-methyl-4-[2-(2-phenylmethoxyphenoxy)ethyl]piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2.ClH/c1-21-11-13-22(14-12-21)15-16-23-19-9-5-6-10-20(19)24-17-18-7-3-2-4-8-18;/h2-10H,11-17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVXCENBXVTFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=CC=CC=C2OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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